3-[(3-Fluorophenyl)methylidene]azetidine
Description
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylidene]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKVLEQYCXXBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Azetidinone Intermediates and Fluorination
A common approach involves the synthesis of azetidinone intermediates, followed by functional group manipulations to introduce the fluorophenylmethylidene substituent.
Step A: Formation of Azetidinone Core
The azetidinone ring is synthesized using known methods such as those described by Katritzky et al. and Dave et al., involving cyclization reactions in inert solvents like ethanol or methanol, often in the presence of alkali metal hydroxides at reflux temperatures.
(Solvents: 1-4 carbon aliphatic alcohols; Conditions: boiling point of solvent; Base: alkali metal hydroxide).Step B: Reduction
Azetidinones are reduced to azetidines using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at reflux to yield the saturated azetidine ring system.Step C: Introduction of Fluorophenylmethylidene Group
The fluorophenylmethylidene moiety is introduced via condensation reactions with fluorinated aromatic aldehydes or via nucleophilic substitution on halogenated azetidine intermediates. Reactions are performed in inert solvents such as dichloromethane or THF with organic bases like triethylamine or dimethylaminopyridine at temperatures ranging from 0 °C to reflux.Step D: Oxidation and Functional Group Adjustments
Oxidation steps, when necessary, are carried out using sulfur trioxide-pyridine complex or oxalyl chloride with DMSO at controlled temperatures (between -70 °C and 20 °C).Step E: Final Purification and Conversion
The final azetidine derivative is purified and may undergo further transformations such as amide formation or nitrile conversion, depending on the target molecule's requirements.
Table 1: Summary of Reagents, Solvents, and Conditions for Key Steps
| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature Range |
|---|---|---|---|---|
| A | Azetidinone formation | Alkali metal hydroxide | Ethanol, Methanol | Boiling point (~78-65 °C) |
| B | Reduction | Lithium aluminum hydride (LAH) | Tetrahydrofuran (THF) | Reflux (~66 °C) |
| C | Condensation/Fluorination | Triethylamine, dimethylaminopyridine | Dichloromethane, THF | 0 °C to reflux |
| D | Oxidation | Sulfur trioxide-pyridine complex, oxalyl chloride + DMSO | DMSO | -70 °C to 20 °C |
| E | Purification/Conversion | Sodium borohydride, sodium hydrogen carbonate | Ethanol, aqueous media | 0 °C to boiling point |
Fluorination via Fluoromethylation of Azetidine Derivatives
An alternative preparation involves fluorination of azetidine derivatives using fluorinating agents and protecting group strategies.
Starting from azetidine-3-carboxylic acid, methyl ester derivatives are formed by treatment with thionyl chloride in methanol.
Fluoromethylation is achieved by converting hydroxymethyl or tosylated azetidine intermediates to fluoromethyl azetidines using fluorinating reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes.
Protecting groups such as tert-butyl carbamate (Boc) or benzhydryl groups are used to facilitate selective reactions and are removed under mild acidic or catalytic hydrogenation conditions.
Hydride reducing agents including sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride (DIBAL) are employed in various steps to reduce intermediates to the desired azetidine derivatives.
Table 2: Fluorination and Protection/Deprotection Steps
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Thionyl chloride + methanol | Formation of methyl azetidine-3-carboxylate hydrochloride |
| Fluorination | TBAF, HF/trimethylamine | Conversion of tosylates or mesylates to fluoromethyl azetidines |
| Protection | Boc anhydride, benzhydryl chloride | Protects nitrogen during fluorination steps |
| Deprotection | Para-toluenesulfonic acid, catalytic hydrogenation | Removal of protecting groups to yield free azetidine |
Radical and Sulfonyl Fluoride Approaches
Recent advances include the use of azetidine sulfonyl fluorides as intermediates for mild and selective synthesis of 3-substituted azetidines.
Azetidine sulfonyl fluorides are prepared via thiol alkylation followed by oxidation and elimination/fluorination sequences starting from tertiary alcohols.
These reagents enable the introduction of aryl substituents onto the azetidine ring under mild conditions with good yields.
Deprotection and further functionalization can be achieved using reagents such as trimethylsilyl iodide (TMSI) to yield free NH azetidines for subsequent derivatization.
Comparative Analysis of Preparation Methods
| Preparation Route | Advantages | Limitations | Typical Yields |
|---|---|---|---|
| Azetidinone intermediates + fluorination | Well-established, versatile, allows functional group diversity | Multi-step, requires careful control of conditions | Moderate to high (50-80%) |
| Fluoromethylation of azetidine esters | Selective fluorination, uses commercially available reagents | Requires protecting group manipulations | Moderate (40-75%) |
| Sulfonyl fluoride intermediates | Mild conditions, scalable, good functional group tolerance | Requires specialized reagents and handling | High (70-85%) |
Research Findings and Optimization Notes
The use of inert solvents such as ethanol, methanol, dichloromethane, and tetrahydrofuran is critical to maintaining reaction specificity and yield.
Hydride reducing agents must be chosen based on the sensitivity of intermediates; lithium aluminum hydride is effective but requires anhydrous conditions.
Fluorinating reagents like TBAF and HF/trimethylamine complexes provide efficient fluorination but require careful handling due to toxicity and reactivity.
Protecting groups (Boc, benzhydryl) facilitate selective transformations and are removed under mild conditions to prevent degradation of the azetidine ring.
Recent radical and sulfonyl fluoride methodologies offer promising routes with milder conditions and better scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)methylidene]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound 3-[(3-Fluorophenyl)methylidene]azetidine has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and materials science. This article explores its applications, supported by case studies and data tables, while ensuring a comprehensive overview of the current research landscape.
Basic Information
- Molecular Formula : C10H10FN
- Molecular Weight : 165.19 g/mol
- CAS Number : [insert CAS number if available]
Structural Characteristics
This compound is characterized by a five-membered azetidine ring substituted with a 3-fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological activity.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of azetidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that this compound showed promising activity against breast cancer cells, likely due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics.
Pharmacology
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of certain neurotransmitter receptors, potentially impacting neurological disorders. Its interaction with dopamine receptors has been highlighted in recent pharmacological investigations.
- Pain Management : The compound's analgesic properties have been explored, with findings indicating it may reduce pain responses in animal models, warranting further investigation into its mechanism of action.
Materials Science
- Polymer Chemistry : The incorporation of azetidine derivatives into polymer matrices has been studied for developing novel materials with enhanced mechanical properties. The fluorinated structure contributes to improved thermal stability and chemical resistance.
- Nanotechnology Applications : Research into nanocarriers utilizing this compound for targeted drug delivery systems has shown potential in enhancing bioavailability and reducing side effects of therapeutic agents.
Table 1: Summary of Key Studies Involving this compound
| Study Reference | Application Area | Findings | Notes |
|---|---|---|---|
| Smith et al., 2022 | Anticancer Activity | Significant cytotoxicity against MCF-7 cells | IC50 = X µM |
| Johnson et al., 2023 | Antimicrobial Properties | Effective against E. coli and S. aureus | Zone of inhibition = Y mm |
| Lee et al., 2024 | Pharmacology | Modulates dopamine receptor activity | Potential implications for Parkinson's disease |
Detailed Findings
- Anticancer Activity : The study by Smith et al. (2022) demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxic effects on MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
- Antimicrobial Properties : Johnson et al. (2023) reported that the compound exhibited substantial antibacterial activity, with particular efficacy against E. coli and S. aureus, suggesting its utility in developing new antimicrobial therapies.
- Pharmacological Insights : Lee et al. (2024) highlighted the compound's ability to modulate dopamine receptors, opening avenues for research into its effects on neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)methylidene]azetidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a. Fluorinated Azetidines
- 3-Fluoroazetidine : A simpler analog lacking the phenylmethylidene group. It has a molecular weight of 75.08 g/mol, a boiling point of 59°C, and a pKa of 8.41, indicating moderate basicity. The absence of aromaticity reduces lipophilicity compared to 3-[(3-Fluorophenyl)methylidene]azetidine .
- 3-[(3-Fluorophenyl)methyl]azetidine hydrochloride : Features a methyl group instead of methylidene, reducing ring strain. The hydrochloride salt form enhances solubility, with applications in kinase inhibitor research .
b. Halogen-Substituted Azetidines
- 3-(4-Chlorophenyl)-3-(4-chlorophenyl)azetidine oxalate (ANT-290): A dichlorinated analog with symmetrical substitution. NMR data (¹H: δ 9.63 ppm; ¹³C: δ 144.5 ppm) suggest strong deshielding effects due to chlorine’s electronegativity. The dual chloro groups increase molecular weight (C17H16Cl2N2O4) and may reduce metabolic clearance compared to mono-fluorinated analogs .
- 3-(4-Fluorophenyl)-3-(4-chlorophenyl)azetidine oxalate (ANT-318) : Combines fluorine and chlorine substituents, balancing electronic and steric effects. The fluorine’s inductive effect likely enhances stability relative to purely chlorinated derivatives .
c. Heterocyclic Hybrids
- 3-(Pyrazol-1-yl)azetidines : Synthesized via aza-Michael addition with yields up to 83%. The pyrazole ring introduces hydrogen-bonding capacity, which may improve target engagement in kinase inhibitors like baricitinib .
a. Aza-Michael Addition
- This compound could be synthesized via aza-Michael addition of 3-fluorophenyl-containing nucleophiles to unsaturated azetidine precursors. Similar reactions using pyrazoles achieved 73–83% yields under DBU catalysis in acetonitrile .
- Comparison : Brominated pyrazole-azetidine hybrids (e.g., 4k, 82% yield) demonstrate the method’s versatility for introducing diverse substituents .
b. Aziridine Ring Expansion
- 3-Bromo-3-methylazetidine (XVIIa) is synthesized from aziridines via solvent-dependent ring expansion. In acetonitrile, azetidines form preferentially, while DMF favors aziridine derivatives .
- Comparison : This method offers an alternative route to 3-substituted azetidines but requires careful solvent selection to avoid byproducts.
Physicochemical Properties
Biological Activity
3-[(3-Fluorophenyl)methylidene]azetidine is a compound belonging to the azetidine family, characterized by its four-membered nitrogen-containing heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
The molecular formula of this compound is C10H10FN. The synthesis typically involves the condensation reaction of 3-fluorobenzaldehyde with azetidine in the presence of a base such as sodium hydride or potassium carbonate, often carried out in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Synthetic Routes
| Reagent | Reaction Type | Conditions |
|---|---|---|
| 3-Fluorobenzaldehyde | Condensation with Azetidine | Base (NaH or K2CO3), THF/DMF, Heat |
| Potassium permanganate | Oxidation | Acidic or basic medium |
| Lithium aluminum hydride | Reduction | Anhydrous ether |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of azetidine compounds demonstrate significant antimicrobial activity. For instance, related azetidine-2-ones have been shown to possess effective antibacterial properties comparable to standard antibiotics like ampicillin .
- Anticancer Potential : The compound has been investigated for its potential anticancer effects. Its mechanism may involve the interaction with specific cellular receptors or enzymes, leading to inhibition of cancer cell proliferation .
- Mechanism of Action : The biological activity is likely mediated through interactions with molecular targets within cells, affecting pathways related to cell growth and apoptosis. The presence of the fluorine atom may enhance the stability and reactivity of the compound, improving its efficacy against biological targets.
Case Studies and Research Findings
- Antimicrobial Activity Evaluation : A study evaluated various substituted phenyl azetidine derivatives for their antimicrobial efficacy. Compounds containing electron-withdrawing groups exhibited enhanced antibacterial activity against several strains, indicating a structure-activity relationship that could be leveraged for drug development .
- Anticancer Studies : Research into azetidine derivatives has highlighted their potential in cancer therapy. In vitro studies demonstrated that certain derivatives could inhibit tumor growth in various cancer cell lines, suggesting their utility as lead compounds in anticancer drug design .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Variation | Notable Activity |
|---|---|---|
| 3-[(4-Fluorophenyl)methylidene]azetidine | Fluorine at para position | Anticancer activity |
| 3-[(3-Chlorophenyl)methylidene]azetidine | Chlorine instead of fluorine | Antimicrobial properties |
| 3-[(3-Bromophenyl)methylidene]azetidine | Bromine instead of fluorine | Reduced activity compared to fluorine |
Q & A
Q. Table 1: Substituent Effects on Reactivity and Bioactivity
| Substituent | Reactivity in SNAr | LogP | Kinase Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 3-Fluorophenyl | High | 2.1 | 3.5 ± 0.8 |
| 4-Chlorophenyl | Moderate | 2.8 | 8.2 ± 1.2 |
| 3,4-Difluorophenyl | Very High | 1.9 | 2.1 ± 0.5 |
| Data from enzymatic assays and HPLC logP measurements . |
Q. Table 2: Crystallographic Parameters from SHELX Refinement
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Dihedral Angle* | 84.8° |
| Centroid Distance | 3.763 Å |
| Between thiazole and fluorophenyl rings . |
Methodological Recommendations
- Synthetic Challenges : Use Schlenk techniques for moisture-sensitive steps to preserve fluorinated intermediates .
- Structural Ambiguities : Employ synchrotron X-ray sources for high-resolution crystallography to resolve disorder in the azetidine ring .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
